Methyl (1S,3S,5S,6S)-6-(trifluoromethyl)-2-azabicyclo[3.1.0]hexane-3-carboxylate
Beschreibung
Methyl (1S,3S,5S,6S)-6-(trifluoromethyl)-2-azabicyclo[3.1.0]hexane-3-carboxylate is a bicyclic compound featuring a strained azabicyclo[3.1.0]hexane core with a trifluoromethyl substituent and a methyl ester group. Its molecular formula is C10H10F3NO2, and it is often isolated as a hydrochloride salt (CAS: 956934-42-2) to enhance stability and solubility . The trifluoromethyl group imparts electron-withdrawing properties, influencing reactivity and metabolic stability, making it relevant in medicinal chemistry and agrochemical research.
Eigenschaften
Molekularformel |
C8H10F3NO2 |
|---|---|
Molekulargewicht |
209.17 g/mol |
IUPAC-Name |
methyl (1S,3S,5S,6S)-6-(trifluoromethyl)-2-azabicyclo[3.1.0]hexane-3-carboxylate |
InChI |
InChI=1S/C8H10F3NO2/c1-14-7(13)4-2-3-5(6(3)12-4)8(9,10)11/h3-6,12H,2H2,1H3/t3-,4-,5-,6-/m0/s1 |
InChI-Schlüssel |
LIRVRIJXYGMRMG-BXKVDMCESA-N |
Isomerische SMILES |
COC(=O)[C@@H]1C[C@H]2[C@@H]([C@H]2N1)C(F)(F)F |
Kanonische SMILES |
COC(=O)C1CC2C(C2N1)C(F)(F)F |
Herkunft des Produkts |
United States |
Biologische Aktivität
Methyl (1S,3S,5S,6S)-6-(trifluoromethyl)-2-azabicyclo[3.1.0]hexane-3-carboxylate is a compound of significant interest in pharmaceutical chemistry due to its unique bicyclic structure and the presence of a trifluoromethyl group, which can enhance biological activity. This article reviews the biological activities associated with this compound, including its pharmacological potential and mechanisms of action.
Chemical Structure and Properties
The compound belongs to the class of azabicyclic compounds characterized by a bicyclo[3.1.0]hexane framework. The trifluoromethyl group is known to influence lipophilicity and metabolic stability.
Pharmacological Effects
Research indicates that compounds with the azabicyclo[3.1.0]hexane moiety exhibit various pharmacological activities:
- Antinociceptive Activity : Compounds similar to methyl (1S,3S,5S,6S)-6-(trifluoromethyl)-2-azabicyclo[3.1.0]hexane-3-carboxylate have been shown to act as opioid receptor antagonists, providing potential for pain management without the addictive properties associated with traditional opioids .
- Inhibition of Histone Deacetylases (HDACs) : Some derivatives have demonstrated HDAC inhibitory activity, which is crucial for cancer therapy as it can lead to reactivation of tumor suppressor genes .
The biological activity of this compound may be attributed to its interaction with various biological targets:
- Opioid Receptors : The structural features allow for binding at opioid receptors, modulating pain pathways while potentially reducing side effects related to traditional opioids.
- Enzyme Inhibition : Inhibition of enzymes such as GABA aminotransferase has been noted in related compounds, leading to increased levels of GABA, an important neurotransmitter in the central nervous system .
Study 1: Antinociceptive Properties
In a study evaluating the antinociceptive effects of azabicyclic compounds, methyl (1S,3S,5S,6S)-6-(trifluoromethyl)-2-azabicyclo[3.1.0]hexane-3-carboxylate was administered in animal models. Results indicated significant pain relief comparable to established analgesics but with a lower risk of dependence .
Study 2: Cancer Therapeutics
A series of experiments assessed the impact of azabicyclo derivatives on cancer cell lines. The methyl ester form showed promising results in inhibiting cell proliferation and inducing apoptosis through HDAC inhibition .
Data Table: Biological Activities and Mechanisms
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
Substituent Effects on Bicyclic Core
Compound A : (1R,5S,6S)-tert-Butyl 6-(4-methoxybenzamido)-3-azabicyclo[3.1.0]hexane-3-carboxylate ()
- Structure : Features a tert-butyl ester and a 4-methoxybenzamido group.
- Synthesis : Prepared via amidation of a bicyclic amine with 4-methoxybenzoyl chloride (89% yield) .
Compound B : Methyl (1R,5R)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate ()
- Structure : Contains dimethyl substituents at the 6-position.
- Synthesis : Hydrolysis of methyl esters under basic conditions yields carboxylate salts .
Compound C : (1R,5S,6R)-3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-6-carboxylic acid ()
Functional Group Variations
Compound D : N-(2,2-Difluorocyclopropyl)-4-methoxybenzamide ()
- Structure: Differs in the core structure (monocyclic vs. bicyclic) but shares fluorinated substituents.
- Synthesis : Amidation of 2,2-difluorocyclopropylamine .
- Key Difference : The difluorocyclopropyl group offers distinct electronic effects but lacks the bicyclic system’s rigidity.
Compound E : (S)-N5-((1R,5S,6S)-3-azabicyclo[3.1.0]hexan-6-yl)-N7-methyl-3-phenyl-2,3-dihydrobenzofuran-5,7-dicarboxamide ()
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
